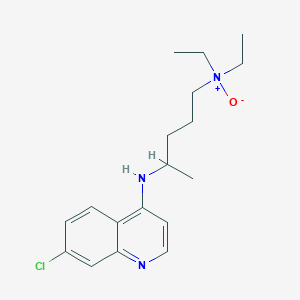

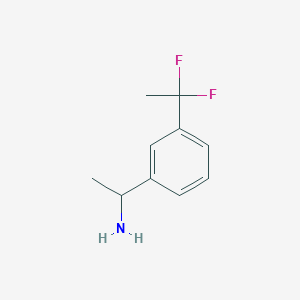

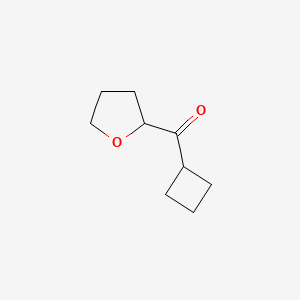

![molecular formula C8H13N3 B1457752 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine CAS No. 933725-60-1](/img/structure/B1457752.png)

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Übersicht

Beschreibung

“2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine” is an imidazopyridine, a class of compounds that contain an imidazole ring fused with a pyridine moiety . Imidazopyridines are known to play a crucial role in numerous disease conditions and have been found in various classes of drugs .

Synthesis Analysis

The synthesis of “2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine” can be achieved by cyclization of histamine dihydrochloride and polyformaldehyde . It has been reported in the literature that it can be used to prepare Xa factor inhibitors and CDK inhibitors .Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine” consists of an imidazole ring fused with a pyridine ring. This structural resemblance to purines has prompted biological investigations to assess their potential therapeutic significance .Wissenschaftliche Forschungsanwendungen

Spectral Characteristics and Solvent Interactions

2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine and its derivatives have been studied for their spectral characteristics. The research indicates the importance of hydrogen bonding with protic solvents and the role of hydrogen bonding in dual emission processes. For instance, the compound 2-(4'-N,N-dimethylaminophenyl)imidazo[4,5-b]pyridine exhibited dual fluorescence induced by protic solvents due to hydrogen bonding. The study suggests that both the pyridyl nitrogen and the imidazole >NH hydrogen contribute to this dual emission process, with solvent pH affecting the emission wavelength (Mishra et al., 2013).

Antioxidant Activity

Novel derivatives of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridine have been synthesized and evaluated for their antioxidant activities. The structural modifications introduced at the N3 and C6 positions led to the synthesis of compounds whose antioxidant activities were assessed in vitro. The evaluation method involved studying the scavenging effect on 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (Chaban et al., 2013).

Synthesis and Characterization

Several studies have focused on synthesizing and characterizing various derivatives of 2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine. For instance, the synthesis of 1,3-dimethyl(5h,7h)imidazo(4,5-d)pyrimidine-2,4,6-trithione was achieved by a reaction involving carbon disulfide and 1,3-dimethyl-4-cyano-5-aminoimidazolidine-2-thione. This synthesis revealed an unusual reversible formation of the dimethylamine salt of the compound (Ojima & Inaba, 1979).

Structural Modifications and Biological Activities

The imidazo[4,5-b]pyridine ring system has been utilized in designing and synthesizing derivatives with potential biological activities, such as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. The structural modifications of this scaffold have led to the discovery of novel therapeutic agents. This scaffold is present in various marketed preparations, indicating its significant role in medicinal chemistry (Deep et al., 2016).

Wirkmechanismus

While the specific mechanism of action for “2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine” is not detailed in the available resources, imidazopyridines in general have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Eigenschaften

IUPAC Name |

2,3-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-10-7-3-4-9-5-8(7)11(6)2/h9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSKVIRKDRGEHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)CNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

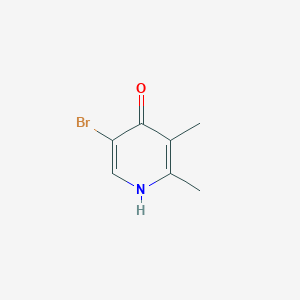

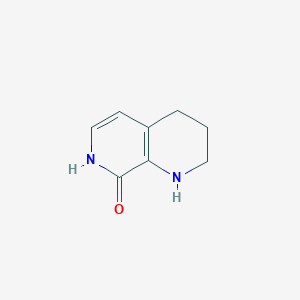

![3-(pyrrolidin-3-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1457671.png)

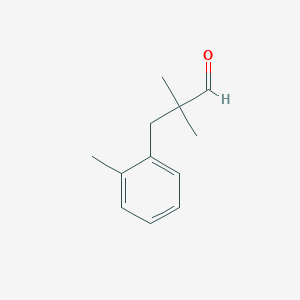

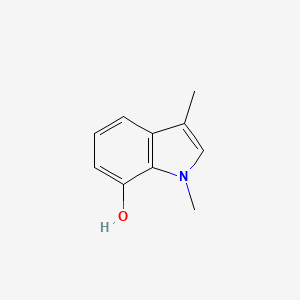

![4-Bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1457678.png)

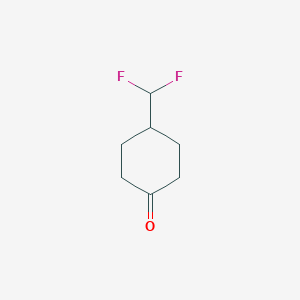

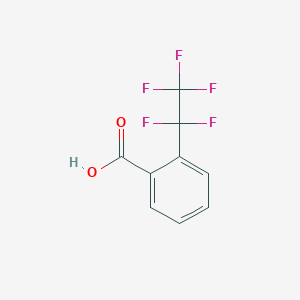

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1457680.png)

![2,3,4,5-Tetrahydro-2,8-dimethyl-5-[2-(6-methyl-3-pyridinyl)ethyl]-1H-pyrido[4,3-b]indole hydrochloride hydrate (1:2:2)](/img/structure/B1457687.png)